[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
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Description
[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is a useful research compound. Its molecular formula is C18H25N3O6 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting multiple pathways .
Pharmacokinetics
Similar compounds have been found to exhibit an acceptable pharmacokinetic profile .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Biochemical Analysis
Cellular Effects
The effects of [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce apoptosis in certain cell lines, thereby affecting cell viability . Additionally, it has been found to modulate the activity of efflux pumps in cells, which can impact drug resistance mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with DNA-topoisomerase complexes, altering their binding mode and potentially gaining anti-biofilm activity . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time The compound’s stability and degradation are important factors to consider. Observations in in vitro and in vivo studies have shown that the compound can induce oxidative stress and mitochondrial disruption over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of similar piperazine derivatives can cause significant changes in cellular metabolism and induce apoptosis . Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolites within cells . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments are critical for its activity . Studies have shown that it can be transported across cell membranes and distributed to various tissues, affecting its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization within cells can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-(N-[2-(4-ethoxycarbonylpiperazin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-3-27-18(25)20-10-8-19(9-11-20)16(22)12-21(13-17(23)24)14-4-6-15(26-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMNLZZJTNOWGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116914 |
Source
|
Record name | 1-Piperazinecarboxylic acid, 4-[2-[(carboxymethyl)(4-methoxyphenyl)amino]acetyl]-, 1-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901116914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142205-34-2 |
Source
|
Record name | 1-Piperazinecarboxylic acid, 4-[2-[(carboxymethyl)(4-methoxyphenyl)amino]acetyl]-, 1-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-[2-[(carboxymethyl)(4-methoxyphenyl)amino]acetyl]-, 1-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901116914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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